

# Application Note: UPLC-MS/MS Analysis for the Identification of Desglycolaldehyde Desonide

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## Compound of Interest

Compound Name: Desglycolaldehyde Desonide

Cat. No.: B15295257

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## Introduction

Desonide is a synthetic, non-fluorinated corticosteroid used topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] As with all pharmaceutical active ingredients, ensuring the purity and stability of Desonide is critical for its safety and efficacy. Degradation products and impurities can arise during synthesis, formulation, and storage, and regulatory agencies require their identification and quantification. One such potential impurity is "**Desglycolaldehyde Desonide**," which can be formed through oxidative degradation of the alpha-ketol group of the Desonide molecule.[2][3] This application note presents a sensitive and specific UPLC-MS/MS method for the identification and semi-quantitative analysis of **Desglycolaldehyde Desonide** in bulk drug substance and pharmaceutical formulations. The method is stability-indicating and can be used in forced degradation studies and routine quality control.[4][5]

## Experimental

### Sample Preparation

- **Standard Solution:** Accurately weigh 10 mg of Desonide reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL. A working standard of 10 µg/mL is prepared by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
- **Sample Solution (Cream/Ointment):** Accurately weigh an amount of cream or ointment equivalent to 1 mg of Desonide into a 15 mL centrifuge tube. Add 10 mL of acetonitrile and

vortex for 5 minutes to disperse the sample. Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into a UPLC vial.

- **Forced Degradation Sample:** To 1 mL of the 1 mg/mL Desonide stock solution, add 1 mL of 3% hydrogen peroxide. Heat the solution at 60°C for 2 hours to induce oxidative degradation.<sup>[4]</sup> Neutralize the solution with a suitable agent if necessary and dilute to a final concentration of 10 µg/mL with 50:50 acetonitrile/water.

#### UPLC-MS/MS Method

The analysis was performed on a Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro tandem quadrupole mass spectrometer.

- **UPLC Conditions:**
  - Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
  - Mobile Phase A: 0.1% Formic Acid in Water
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  - Flow Rate: 0.4 mL/min
  - Column Temperature: 40°C
  - Injection Volume: 5 µL
  - Gradient:

Time (min)	%A	%B
0.0	70	30
1.0	70	30
5.0	20	80
6.0	20	80
6.1	70	30

| 8.0 | 70 | 30 |

- MS/MS Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), Positive
  - Capillary Voltage: 3.0 kV
  - Desolvation Temperature: 500°C
  - Desolvation Gas Flow: 1000 L/Hr
  - Cone Gas Flow: 150 L/Hr
  - Collision Gas: Argon
  - MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Desonide	417.2	321.1	30	15
	417.2	161.1	30	25
Desglycolaldehyde Desonide	387.2	321.1	30	18

|| 387.2 | 293.1 | 30 | 28 |

## Results and Discussion

The developed UPLC-MS/MS method successfully separated Desonide from its potential degradation product, **Desglycolaldehyde Desonide**. The retention time for Desonide was approximately 4.2 minutes, while **Desglycolaldehyde Desonide** eluted earlier at approximately 3.5 minutes due to its increased polarity.

## Forced Degradation

The analysis of the oxidatively stressed sample showed a significant decrease in the peak area of Desonide and the appearance of a new peak corresponding to **Desglycolaldehyde Desonide**. This confirms that the method is stability-indicating and can be used to monitor the formation of this impurity.

### Quantitative Data Summary

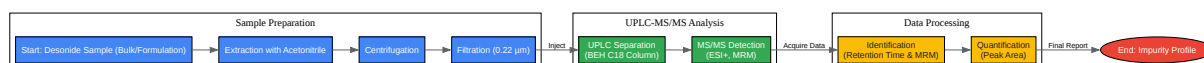
The following table summarizes the quantitative results from the analysis of a batch of Desonide cream and the forced degradation sample.

Sample	Desonide (µg/mL)	Desglycolaldehyde Desonide (µg/mL)	% Impurity
Desonide Cream (Batch A)	9.8	0.05	0.51%
Forced Degradation Sample	6.2	3.1	33.3%

### Conclusion

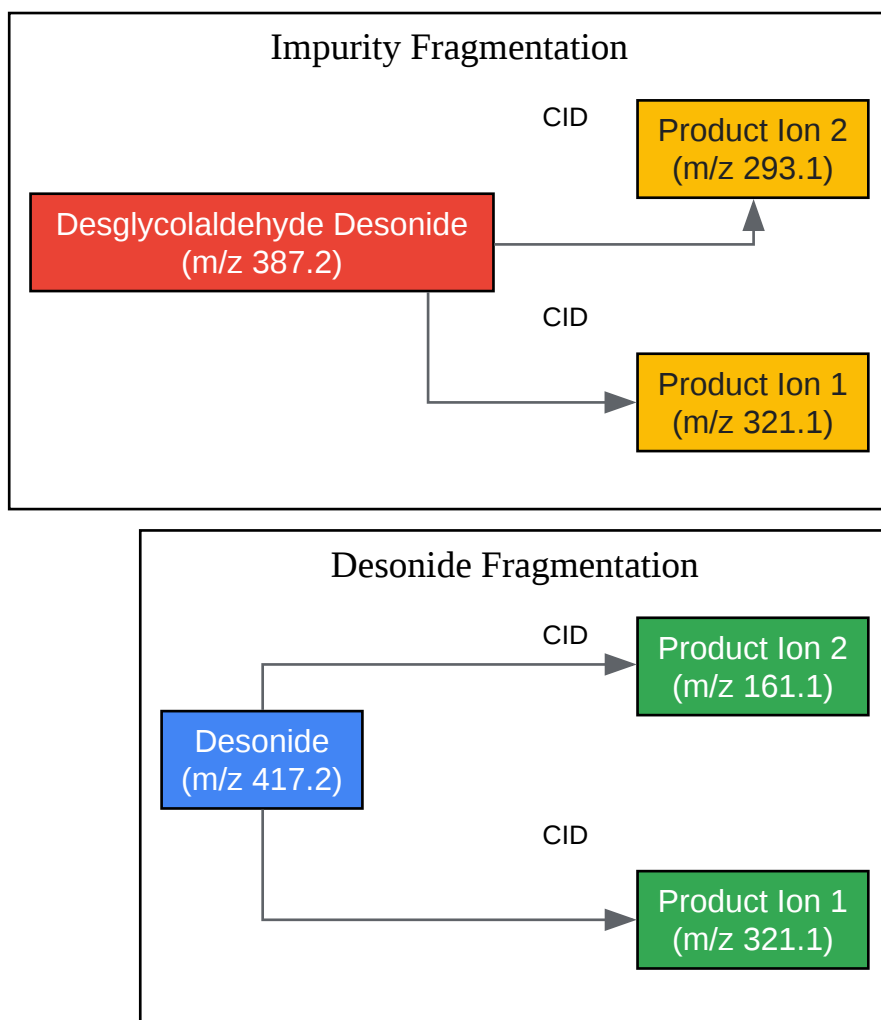
This application note describes a rapid, sensitive, and specific UPLC-MS/MS method for the identification and quantification of the potential impurity "**Desglycolaldehyde Desonide**" in Desonide bulk drug and pharmaceutical formulations. The method is suitable for routine quality control analysis and for stability studies to ensure the safety and quality of Desonide products.

## Visualizations



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Caption: Experimental workflow for UPLC-MS/MS analysis.



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